molecular formula C7H7ClN6O2 B1676608 Mitozolomide CAS No. 85622-95-3

Mitozolomide

Katalognummer B1676608
CAS-Nummer: 85622-95-3
Molekulargewicht: 242.62 g/mol
InChI-Schlüssel: QXYYYPFGTSJXNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Synthesis Analysis

A new strategy for automated solid phase synthesis of an oligonucleotide conjugate of the base sensitive anti-cancer agent mitozolomide is described . Fully protected oligonucleotides were selected as base sensitive model sequences and were synthesized in 99% overall yields using a novel silyl-linked controlled-pore glass (SLCPG) solid support .


Molecular Structure Analysis

Mitozolomide has a molecular formula of C7H7ClN6O2 . Its IUPAC name is 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide .


Chemical Reactions Analysis

Mitozolomide and its 3-alkyl congeners ring-open in aqueous sodium carbonate to form 5-(3-alkyltriazen-1-yl)imidazole-4-carboxamides .


Physical And Chemical Properties Analysis

Mitozolomide has a molecular weight of 242.62 g/mol .

Wissenschaftliche Forschungsanwendungen

Effect on Glioma Cells

Mitozolomide, in combination with X-rays, shows varied effects on glioma-derived cell lines, enhancing cytotoxicity and potentially potentiating cell killing, depending on the cell line treated. This indicates its role in radiotherapy for glioma treatment, suggesting a cell line-dependent response mechanism (Rijn et al., 2000).

Advanced Prostate Cancer Treatment

Mitozolomide has been studied for its preclinical activity in treating advanced prostate cancer. By targeting the drug to epidermal growth factor receptor (EGFR), researchers aim to enhance its potency against EGFR-overexpressing tumors, altering its toxicity profile and potentially offering a new approach to prostate cancer treatment (Fang et al., 2012).

Effectiveness Against Lewis Lung Carcinoma

In vivo studies with Mitozolomide against Lewis lung carcinoma in mice demonstrate significant efficacy, with dosage adjustments leading to increased survival time. This suggests its potential as a highly effective drug for certain cancers, providing insights into its pharmacokinetics and cellular effects (Broggini et al., 2004).

Mechanism of Action

Mitozolomide acts as a prodrug of an imidazotetrazine alkylating agent, indicating its mechanism involves DNA alkylation leading to cross-links and apoptosis induction. This biochemical pathway highlights its antineoplastic properties and provides a basis for its application in cancer treatment (Definitions, 2020).

In Vitro and In Vivo Anticancer Activity

Research on Mitozolomide's in vitro and in vivo anticancer activity against human tumor xenografts and murine tumors sheds light on its broad-spectrum efficacy. This work also evaluates its impact on human bone marrow, offering insights into its therapeutic potential and safety profile (Fiebig et al., 2005).

Wirkmechanismus

Mitozolomide is a prodrug of imidazotetrazine alkylating agent with antineoplastic property . Mitozolomide undergoes ring opening upon the nucleophilic attack at C-4 by an activated molecule of water within the major groove of DNA . The resulting bioactive mono-alkyltriazene species are capable of alkylating nucleophilic residues in the immediate vicinity such as N-7 and/or O-6 sites of guanine, thereby causing intra- or inter-stranded DNA cross-links and triggering apoptosis .

Safety and Hazards

Mitozolomide was found to cause severe and unpredictable bone marrow suppression during Phase II clinical trials, which led to the discontinuation of its development .

Eigenschaften

IUPAC Name

3-(2-chloroethyl)-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN6O2/c8-1-2-14-7(16)13-3-10-4(5(9)15)6(13)11-12-14/h3H,1-2H2,(H2,9,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYYYPFGTSJXNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2N1C(=O)N(N=N2)CCCl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40234862
Record name Mitozolomide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

H2O 0.0 (mg/mL), Buffer, pH 4 0.0 (mg/mL), Buffer, pH 9 <= 0.7 (mg/mL), EtOH 0.0 (mg/mL), DMA <= 4.9 (mg/mL), DMSO <= 5.1 (mg/mL), CHCl3 <= 0.7 (mg/mL), EtOAc 0.0 (mg/mL), t-BuOH 0.0 (mg/mL), 90% BuOH <= 0.8 (mg/mL), Ether 0.0 (mg/mL), THF <= 2.0 (mg/mL)
Record name MITOZOLOMIDE
Source NCI Investigational Drugs
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Product Name

Mitozolomide

CAS RN

85622-95-3
Record name Mitozolomide
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Record name Mitozolomide
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Record name Mitozolomide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does mitozolomide exert its antitumor activity?

A1: Mitozolomide acts as a prodrug, undergoing ring opening within the major groove of DNA. [] This generates a reactive chloroethyldiazonium ion intermediate, which subsequently alkylates nucleophilic sites in DNA, primarily the N-7 and O-6 positions of guanine. [, , ] This alkylation disrupts DNA structure and function, ultimately leading to cell death. [, ]

Q2: What makes the O-6 position of guanine a crucial target for mitozolomide's action?

A2: Alkylation of the O-6 position of guanine is particularly detrimental as it leads to the formation of cytotoxic lesions that are recognized by the DNA mismatch repair (MMR) pathway. [] This recognition triggers apoptosis, contributing significantly to the antitumor effect of mitozolomide. [, , ]

Q3: Does mitozolomide form DNA interstrand crosslinks?

A3: Yes, mitozolomide is unique among the imidazotetrazines in its ability to form DNA interstrand crosslinks. [, ] These crosslinks are highly cytotoxic and contribute to the potency of mitozolomide against tumor cells.

Q4: What is the molecular formula and weight of mitozolomide?

A4: The molecular formula of mitozolomide is C7H7ClN6O2, and its molecular weight is 242.63 g/mol. []

Q5: Is there any spectroscopic data available for mitozolomide?

A5: While the provided abstracts do not detail specific spectroscopic data, techniques like NMR and mass spectrometry are commonly employed to characterize and confirm the structure of mitozolomide and its derivatives. [, , ]

Q6: How stable is mitozolomide under various conditions?

A6: Mitozolomide exhibits sensitivity to base hydrolysis, undergoing rapid degradation at pH above 7. [] It is more stable under acidic conditions. This base sensitivity necessitates specific considerations during formulation and handling. [, ]

Q7: Does mitozolomide exhibit any catalytic properties?

A7: The provided research focuses on the antitumor activity of mitozolomide rather than any catalytic properties. Its primary mechanism involves direct DNA alkylation rather than catalysis.

Q8: Have computational methods been used to study mitozolomide?

A8: Yes, molecular modeling studies have provided insights into the structural properties of mitozolomide and its derivatives. These studies have examined the importance of hydrogen bonding interactions and the electronic properties of the molecule. [, , ]

Q9: How do structural modifications of mitozolomide impact its activity?

A9: Research on mitozolomide derivatives has revealed key structure-activity relationships. For example, the 8-carboxamide group plays a crucial role in activity, with modifications often leading to decreased potency. [, , ] Additionally, the size and nature of the substituent at the 3-position significantly influence antitumor activity. [, ]

Q10: Are there specific structural features that contribute to mitozolomide's DNA binding affinity?

A10: Molecular modeling suggests that the planar structure of the imidazotetrazine ring system and the presence of hydrogen bond donors on the 8-carboxamide substituent contribute to mitozolomide's ability to interact with the major groove of DNA. [, ]

Q11: What are the SHE regulations surrounding mitozolomide?

A11: The provided research primarily focuses on the scientific aspects of mitozolomide and does not detail specific SHE regulations. As with all potent pharmaceutical compounds, appropriate safety protocols and handling guidelines must be followed.

Q12: How is mitozolomide absorbed, distributed, metabolized, and excreted?

A13: Studies in mice have shown that mitozolomide is rapidly absorbed and distributed throughout the body after oral administration. [] It is extensively metabolized, with a significant portion eliminated in the urine as unchanged drug and metabolites. []

Q13: Does the presence of a tumor affect the pharmacokinetics of mitozolomide?

A14: Studies comparing healthy and tumor-bearing mice suggest that the presence of a tumor does not significantly alter the pharmacokinetic parameters of mitozolomide. []

Q14: What is the in vitro and in vivo efficacy of mitozolomide?

A15: Mitozolomide has demonstrated significant activity against various human tumor cell lines in vitro, including melanoma, lung, colon, and sarcoma cell lines. [, , ] In vivo studies using murine tumor models have shown that mitozolomide exhibits potent antitumor effects against a broad spectrum of tumors, including leukemias, lymphomas, melanomas, and sarcomas. [, , , ]

Q15: Has mitozolomide shown efficacy in any clinical trials?

A16: While mitozolomide showed promise in preclinical studies, clinical trials have yielded limited success. A phase I trial identified thrombocytopenia as a dose-limiting toxicity. [] Phase II trials in ovarian cancer patients did not show significant activity. []

Q16: What are the known mechanisms of resistance to mitozolomide?

A17: One of the major mechanisms of resistance to mitozolomide is the expression of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). [, , , , , , ] MGMT removes the alkyl group from the O-6 position of guanine, thereby counteracting the cytotoxic effects of mitozolomide.

Q17: Does cross-resistance exist between mitozolomide and other alkylating agents?

A18: Cross-resistance has been observed between mitozolomide and other chloroethylating agents, such as carmustine, likely due to shared mechanisms of DNA damage and repair. [, ] Additionally, cells resistant to methylating agents like temozolomide may also show cross-resistance to mitozolomide, especially if the resistance involves MGMT overexpression. [, ]

Q18: What are the known toxicities associated with mitozolomide?

A19: The provided research highlights thrombocytopenia as a dose-limiting toxicity of mitozolomide. [] This suggests that mitozolomide can suppress bone marrow function, leading to a decrease in platelet count.

Q19: Are there strategies to improve the delivery of mitozolomide to specific targets?

A20: While the provided research focuses on the inherent properties of mitozolomide, researchers are exploring strategies to improve drug delivery and targeting. One approach involves conjugating mitozolomide to peptides or other molecules that can recognize and bind to specific tumor cell surface markers. [, ] This could enhance the delivery of mitozolomide to tumor cells, potentially increasing efficacy and reducing off-target effects.

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